Benzyl 6-isocyanohexanoate
Description
Contextualization of Isocyanides in Multicomponent Reaction Chemistry
Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the structure -N⁺≡C⁻. wikipedia.org This functional group possesses a unique electronic nature, with the carbon atom exhibiting both nucleophilic and electrophilic character. tandfonline.com This dual reactivity is the cornerstone of their utility in multicomponent reactions (MCRs), which are chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. csic.es
The most prominent isocyanide-based multicomponent reactions (IMCRs) are the Passerini and Ugi reactions. acs.org
The Passerini three-component reaction (P-3CR) , discovered by Mario Passerini in 1921, involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. acs.orgnih.gov The reaction is typically accelerated in aprotic solvents. nih.gov
The Ugi four-component reaction (U-4CR) brings together a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to produce a bis-amide. nih.gov This reaction often proceeds efficiently in protic solvents like methanol (B129727) or 2,2,2-trifluoroethanol. nih.gov
The driving force for these reactions is the conversion of the formally divalent isocyano carbon into a tetravalent amide carbonyl carbon. acs.org The versatility of IMCRs lies in their ability to generate a high degree of molecular diversity and complexity from simple and readily available starting materials. By modifying the components of these reactions, a vast array of linear adducts, heterocycles, and even macrocycles can be synthesized. acs.org
The general mechanism of these reactions involves the initial activation of the carbonyl or imine (formed from the aldehyde/ketone and amine in the Ugi reaction) by an acid, followed by nucleophilic attack of the isocyanide carbon. tandfonline.com This generates a nitrilium ion intermediate, which is then trapped by the carboxylate anion. nih.gov Subsequent intramolecular rearrangement (the Mumm rearrangement in the Ugi reaction) leads to the final product. nih.gov
The following table provides a simplified overview of the key features of the Passerini and Ugi reactions.
| Reaction | Number of Components | Reactants | Product |
| Passerini | Three | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy Carboxamide |
| Ugi | Four | Carboxylic Acid, Aldehyde/Ketone, Amine, Isocyanide | α-Acetamido Carboxamide |
Significance of Benzyl (B1604629) 6-isocyanohexanoate as a Key Building Block for Molecular Complexity
Benzyl 6-isocyanohexanoate emerges as a particularly valuable building block in the realm of multicomponent reactions due to its bifunctional nature. The molecule contains both the reactive isocyanide group, essential for participation in Passerini and Ugi reactions, and a benzyl ester moiety. This ester group provides a handle for further synthetic transformations, allowing for the construction of even more complex and diverse molecular scaffolds.
The synthesis of this compound itself typically involves a two-step procedure starting from the corresponding primary amine. The amine is first formylated, and the resulting formamide (B127407) is subsequently dehydrated using reagents like phosphorus oxychloride (POCl₃) in the presence of a base. rsc.org
Once synthesized, this compound can be employed in various multicomponent reactions. For instance, it has been utilized in Passerini reactions to create multifunctional compounds. rsc.org In one documented example, this compound was reacted with 3-(phenylselanyl)propanoic acid and another component to yield a complex product with a high yield. rsc.org
The presence of the benzyl ester in the molecule is of strategic importance. The benzyl group can be readily removed under mild conditions, such as hydrogenolysis, to reveal a carboxylic acid. This newly unmasked functional group can then be used for subsequent chemical modifications, such as amide bond formation or esterification, thereby extending the molecular complexity of the product derived from the initial multicomponent reaction.
The table below outlines the key structural features of this compound and their significance in organic synthesis.
| Structural Feature | Chemical Formula | Significance in Synthesis |
| Isocyanide Group | -N⁺≡C⁻ | Enables participation in multicomponent reactions like the Passerini and Ugi reactions, acting as a source of both a nucleophilic and electrophilic carbon. tandfonline.com |
| Benzyl Ester Group | -COOCH₂C₆H₅ | Serves as a protecting group for a carboxylic acid, which can be deprotected for further functionalization, allowing for the stepwise construction of complex molecules. |
Structure
3D Structure
Properties
CAS No. |
244221-07-6 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl 6-isocyanohexanoate |
InChI |
InChI=1S/C14H17NO2/c1-15-11-7-3-6-10-14(16)17-12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2 |
InChI Key |
PMEWCSIUDOWHBK-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 6 Isocyanohexanoate
Established Literature Procedures for Benzyl (B1604629) 6-isocyanohexanoate Synthesis
The synthesis of Benzyl 6-isocyanohexanoate is typically achieved through a two-step process commencing from a suitable precursor. The most common route involves the formylation of benzyl 6-aminohexanoate (B3152083) to yield benzyl 6-formamidohexanoate, which is subsequently dehydrated to the target isocyanide. core.ac.uk
Step 1: Synthesis of Benzyl 6-formamidohexanoate
A documented procedure for the synthesis of the formamide (B127407) precursor involves the reaction of 6-(benzyloxy)-6-oxohexane-1-ammonium chloride with trimethyl orthoformate. core.ac.uk In this reaction, the ammonium (B1175870) salt is heated in an excess of trimethyl orthoformate, which serves as both a reagent and a solvent. The reaction proceeds to completion over several hours, and the desired benzyl 6-formamidohexanoate is isolated after removal of the volatile components and purification by column chromatography. core.ac.uk
Step 2: Dehydration of Benzyl 6-formamidohexanoate
The crucial step in the synthesis is the dehydration of the formamide to the isocyanide. A common and effective method for this transformation is the use of phosphoryl chloride (POCl₃) in the presence of a base, such as diisopropylamine. core.ac.uk The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at a reduced temperature to control the reactivity of the reagents. core.ac.uk The benzyl 6-formamidohexanoate is dissolved in dichloromethane, and after the addition of diisopropylamine, the solution is cooled before the dropwise addition of phosphoryl chloride. core.ac.uk The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the crude this compound, which is then purified, often by column chromatography. core.ac.uk
Precursor Chemicals and Reagents in this compound Production
The successful synthesis of this compound relies on the availability and purity of several key precursors and reagents.
| Role in Synthesis | Chemical Name | Molecular Formula | CAS Number |
| Starting Material | 6-Aminohexanoic acid | C₆H₁₃NO₂ | 60-32-2 |
| Precursor 1 | Benzyl alcohol | C₇H₈O | 100-51-6 |
| Precursor 2 | Thionyl chloride | SOCl₂ | 7719-09-7 |
| Intermediate | 6-(Benzyloxy)-6-oxohexane-1-ammonium chloride | C₁₃H₂₀ClNO₂ | Not Available |
| Formylating Agent | Trimethyl orthoformate | C₄H₁₀O₃ | 149-73-5 |
| Intermediate | Benzyl 6-formamidohexanoate | C₁₄H₁₉NO₃ | Not Available |
| Dehydrating Agent | Phosphoryl chloride | POCl₃ | 10025-87-3 |
| Base | Diisopropylamine | C₆H₁₅N | 108-18-9 |
| Solvent | Dichloromethane | CH₂Cl₂ | 75-09-2 |
This table is based on a common synthetic route and may vary depending on the specific procedure followed.
The initial precursor, 6-(benzyloxy)-6-oxohexane-1-ammonium chloride, can be synthesized from 6-aminohexanoic acid and benzyl alcohol using thionyl chloride. core.ac.uk The subsequent formylation and dehydration steps then lead to the final product.
Reaction Conditions and Optimization Strategies for this compound Preparation
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions and can be optimized through various strategies.
For the formylation of 6-(benzyloxy)-6-oxohexane-1-ammonium chloride, the reaction is typically conducted by heating the mixture to 100 °C for 12 hours. core.ac.uk The use of a large excess of trimethyl orthoformate helps to drive the reaction to completion. core.ac.uk
The dehydration of benzyl 6-formamidohexanoate is a critical step where optimization can significantly impact the final yield and purity. While phosphoryl chloride is a common dehydrating agent, other reagents have been explored for the synthesis of isocyanides from formamides, offering potential advantages in terms of sustainability, safety, and efficiency. rsc.orgrsc.orgresearchgate.netorganic-chemistry.org
Alternative Dehydrating Agents and Conditions:
| Dehydrating Agent | Base | Solvent | Key Advantages |
| p-Toluenesulfonyl chloride (p-TsCl) | Triethylamine (B128534) | Dichloromethane | Less toxic, simplified work-up, good yields for aliphatic formamides. rsc.orgrsc.org |
| Triphenylphosphine (PPh₃) and Iodine | Triethylamine | Dichloromethane | Milder conditions, suitable for sensitive substrates. rsc.orgrsc.org |
| Chlorophosphate Compounds (e.g., PhOPOCl₂) | Triethylamine or DIPEA | Neat or Dichloromethane | High yields under mild conditions with minimal by-products. organic-chemistry.org |
The choice of dehydrating agent and reaction conditions can be tailored based on the scale of the reaction, the desired purity, and considerations for green chemistry. For instance, using p-toluenesulfonyl chloride can lead to a lower E-factor (a measure of waste produced) compared to traditional methods using phosphoryl chloride. rsc.orgrsc.org Optimization studies have also shown that conducting the dehydration with phosphoryl chloride in the presence of triethylamine as both a base and a solvent can lead to very high yields in a short amount of time. researchgate.netresearchgate.net The reaction temperature for the dehydration is typically kept low (e.g., 0 °C) to prevent side reactions. core.ac.uk
Purification of the final product is generally achieved through column chromatography on silica (B1680970) gel, using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. core.ac.uk The progress of the reaction and the purity of the product can be monitored by thin-layer chromatography (TLC). core.ac.uk
Reactivity of Benzyl 6 Isocyanohexanoate in Multicomponent Reactions
Integration into the Ugi Reaction Manifold
The Ugi four-component condensation (U-4CC) is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org These products, often referred to as peptoids or peptidomimetics, are of significant interest in pharmaceutical research for generating diverse compound libraries for screening purposes. organic-chemistry.orgnih.gov
Mechanistic Principles of Ugi Reactions Involving Isocyanides
The mechanism of the Ugi reaction is a subject of ongoing discussion, though a generally accepted pathway has been established. illinois.edunih.gov It is widely believed to commence with the condensation of the aldehyde and the amine to form an imine. organic-chemistry.orgillinois.edu In polar protic solvents like methanol (B129727), which are typical for this reaction, the imine is subsequently protonated by the carboxylic acid to generate a reactive iminium ion. illinois.edumdpi.com
The reaction then proceeds through the addition of both the isocyanide carbon and the carboxylate oxygen across the iminium ion. organic-chemistry.org This step forms a nitrilium ion intermediate which is then trapped by the carboxylate. The resulting acylated isoamide intermediate, often referred to as the Ugi adduct, undergoes an irreversible intramolecular acyl transfer known as the Mumm rearrangement to yield the final, stable α-aminoacyl amide product. organic-chemistry.orgensta-paris.fr While this ionic mechanism is favored in polar solvents, alternative pathways, including a more concerted process or the initial formation of a hemiaminal intermediate, have also been considered. nih.govensta-paris.fr
Role of Benzyl (B1604629) 6-isocyanohexanoate in Ugi Reaction Design
In the context of the Ugi reaction, Benzyl 6-isocyanohexanoate serves as the isocyanide component, a crucial building block that introduces a specific and functionalized scaffold into the final product. Its structure incorporates two key features: a flexible six-carbon aliphatic chain and a terminal benzyl ester group. uni-saarland.dersc.org The isocyano group (-N≡C) is the reactive center that participates in the core bond-forming events of the Ugi condensation. organic-chemistry.org
The integration of the hexanoate (B1226103) chain provides conformational flexibility to the resulting peptidomimetic backbone. The benzyl ester functionality acts as a versatile chemical handle. It can be retained in the final molecule or subjected to post-condensation modifications, such as hydrogenolysis, to reveal a carboxylic acid group for further derivatization or cyclization strategies. This dual functionality makes this compound a valuable tool for creating complex molecules with tailored properties. uni-saarland.de
Structural Diversity Generated from this compound in Ugi Chemistry
A primary advantage of the Ugi reaction is its ability to generate vast structural diversity from readily available starting materials. nih.govmdpi.com By employing this compound as the constant isocyanide component, a diverse library of compounds can be synthesized by simply varying the other three reactants: the amine, the aldehyde, and the carboxylic acid. frontiersin.org
Each variation in the input components directly translates to a unique substitution pattern on the final α-aminoacyl amide scaffold, which consistently incorporates the benzyl 6-hexanoate moiety. This combinatorial approach allows for the systematic exploration of chemical space and the fine-tuning of the physicochemical and biological properties of the resulting molecules. researchgate.net
Table 1: Illustrative Examples of Structural Diversity in Ugi Reactions
| Amine (R1-NH2) | Aldehyde (R2-CHO) | Carboxylic Acid (R3-COOH) | Resulting Scaffold Core |
| Benzylamine | Isobutyraldehyde | Acetic Acid | N-benzyl, α-isopropyl, N-acetyl |
| Aniline | Benzaldehyde | Propionic Acid | N-phenyl, α-phenyl, N-propionyl |
| Cyclohexylamine | Formaldehyde | Benzoic Acid | N-cyclohexyl, α-H, N-benzoyl |
| Allylamine | Acetaldehyde | Phenylacetic Acid | N-allyl, α-methyl, N-phenylacetyl |
This table illustrates the general principle of the Ugi reaction's combinatorial nature. The final products would incorporate the this compound-derived backbone.
Scope and Limitations of this compound in Ugi Transformations
The scope of this compound in Ugi reactions is broad, owing to the high functional group tolerance of the Ugi reaction itself. illinois.edu It can be successfully combined with a wide variety of aliphatic and aromatic aldehydes, primary amines, and carboxylic acids to produce complex peptide-like structures in a single step. uni-saarland.de Its application has been demonstrated in the synthesis of multifunctional compounds, where the benzyl ester provides a site for subsequent chemical modifications. uni-saarland.dersc.org
However, the use of this compound is also subject to the general limitations of the Ugi reaction. A significant challenge is controlling stereoselectivity, as the reaction often produces diastereomeric mixtures when chiral reactants are used, and achieving high enantioselectivity can be difficult. illinois.edu The reaction's efficiency can be sensitive to solvent choice; non-polar solvents are generally detrimental as they can favor the competing Passerini reaction. illinois.edu Furthermore, the availability and synthesis of the isocyanide itself, while documented, can be a practical consideration compared to more common reagents. rsc.org
Application in the Passerini Reaction Manifold
The Passerini reaction is another powerful isocyanide-based multicomponent reaction, first described in 1921. wikipedia.org It provides direct access to α-acyloxy amides through the combination of an isocyanide, an aldehyde or ketone, and a carboxylic acid. organic-chemistry.org
Mechanistic Principles of Passerini Reactions Involving Isocyanides
The mechanism of the Passerini three-component reaction (P-3CR) is dependent on the reaction conditions, particularly the solvent. wikipedia.org In non-polar, aprotic solvents and at high concentrations, the reaction is believed to proceed through a concerted, non-ionic pathway. organic-chemistry.orgnih.gov This mechanism involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound. beilstein-journals.org This adduct then reacts with the isocyanide in a single, trimolecular step through a cyclic transition state. nih.gov This α-addition is followed by a Mumm-type rearrangement to furnish the final α-acyloxy amide product. wikipedia.org
Alternatively, in polar solvents, an ionic mechanism has been proposed. wikipedia.org This pathway suggests that the carbonyl component is first protonated, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, leading to the same class of product after acyl transfer. wikipedia.org
Role of this compound in Passerini Reaction Design
The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yields α-acyloxy amides. organic-chemistry.org Within this framework, this compound serves as the isocyanide component, contributing a key carbon-nitrogen bond to the newly formed scaffold. wikipedia.org
The design of this compound is particularly strategic for several reasons:
Aliphatic Isocyanide Core: The hexanoate chain provides a flexible, non-conjugated spacer, which can be desirable in applications where conformational flexibility of the final product is important.
Terminal Isocyanide Group: The terminal isocyanide (isocyano) group is sterically accessible, promoting its efficient participation in the α-addition to the carbonyl and carboxylic acid components of the Passerini reaction. beilstein-journals.org
Benzyl Ester Functionality: The benzyl ester group is a key design element. It is generally stable under the neutral or mildly acidic conditions of the Passerini reaction. rsc.org More importantly, it serves as a latent carboxylic acid. The benzyl group can be selectively removed through post-Passerini transformations, most commonly via catalytic hydrogenation. This unmasks a carboxylic acid functionality on the product, which can then be used for further synthetic elaborations, such as amide bond formation or conjugation to other molecules. This strategy is a cornerstone of the Passerini–amine deprotection–acyl migration (PADAM) approach. beilstein-journals.org
In essence, this compound is designed as a bifunctional reagent for the Passerini reaction, where the isocyanide group participates in the primary multicomponent condensation, and the benzyl ester provides a handle for subsequent, orthogonal chemical modifications.
Structural Diversity Generated from this compound in Passerini Chemistry
The primary source of structural diversity in Passerini reactions utilizing this compound stems from the wide variety of commercially or synthetically accessible aldehydes, ketones, and carboxylic acids that can be employed as the other two components. By simply varying these inputs, a large library of α-acyloxy amides with diverse side chains and properties can be generated from this single isocyanide.
The table below illustrates the potential for structural diversity by showing hypothetical Passerini products formed from this compound and a selection of different aldehydes and carboxylic acids.
Table 1: Examples of Structural Diversity in Passerini Products
| Aldehyde/Ketone | Carboxylic Acid | Resulting Passerini Product Structure (Conceptual) |
|---|---|---|
| Formaldehyde | Acetic Acid | Benzyl 6-(1-(acetoxy)-N-(methyl)formamido)hexanoate |
| Isobutyraldehyde | Benzoic Acid | Benzyl 6-(N-(1-(benzoyloxy)-2-methylpropyl)formamido)hexanoate |
| Cyclohexanone | Phenylacetic Acid | Benzyl 6-(N-(1-(2-phenylacetoxy)cyclohexyl)formamido)hexanoate |
Further diversity can be achieved through the aforementioned post-reaction modification of the benzyl ester. For instance, after debenzylation to the free carboxylic acid, coupling with a diverse range of amines would yield a secondary library of amide-functionalized molecules. This two-tiered approach to diversification makes this compound a powerful tool in combinatorial chemistry. researchgate.net
Scope and Limitations of this compound in Passerini Transformations
The scope of this compound in Passerini reactions is generally broad, a characteristic shared by many aliphatic isocyanides. rsc.org
Scope:
Compatibility with Diverse Aldehydes and Carboxylic Acids: It can be successfully reacted with a wide range of aliphatic and aromatic aldehydes. wikipedia.orgmdpi.com While ketones are generally less reactive than aldehydes in the Passerini reaction, reactions with unhindered ketones are also feasible. The carboxylic acid component is also highly variable, with both aliphatic and aromatic acids being suitable partners.
Functional Group Tolerance: The Passerini reaction is known for its high functional group tolerance. acs.org Therefore, the aldehyde and carboxylic acid components can contain various other functionalities (e.g., ethers, halides, nitro groups) without interfering with the reaction, allowing for the synthesis of highly functionalized products.
Reaction Conditions: The reaction typically proceeds under mild, often room temperature, conditions in aprotic solvents, which preserves the integrity of the benzyl ester group. organic-chemistry.org
Limitations:
Steric Hindrance: As with most multicomponent reactions, severe steric hindrance in any of the components can reduce the reaction rate and yield. The use of highly bulky aldehydes (e.g., pivalaldehyde) or sterically demanding ketones in combination with this compound may lead to lower efficiencies. rug.nl
Reactivity of Aromatic Aldehydes: While generally compatible, some electron-rich aromatic aldehydes may exhibit lower reactivity compared to their aliphatic or electron-poor aromatic counterparts. mdpi.com
Side Reactions: Although generally a clean reaction, the potential for side reactions exists, such as the polymerization of the isocyanide under certain conditions, though this is less common with aliphatic isocyanides compared to some aromatic ones.
Engagement of this compound in Other Multicomponent Reaction Frameworks
While prominently featured in Passerini chemistry, the reactivity of this compound is not limited to this transformation. Its isocyanide functionality allows it to participate in other isocyanide-based multicomponent reactions (IMCRs). The most notable of these is the Ugi reaction .
The Ugi reaction is a four-component reaction (U-4CR) that condenses an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide. wikipedia.org In this context, this compound would serve as the isocyanide component.
A hypothetical Ugi reaction involving this compound is depicted in the table below:
Table 2: Hypothetical Ugi Reaction with this compound
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Resulting Ugi Product Structure (Conceptual) |
|---|
Similar to its role in the Passerini reaction, the benzyl ester in the Ugi product remains available for post-reaction cleavage and further derivatization. The ability to participate in both Passerini and Ugi reactions significantly broadens the synthetic utility of this compound for creating diverse molecular libraries. uni-saarland.debeilstein-journals.org
Kinetic and Mechanistic Elucidations of this compound Reactivity in Multicomponent Reactions
Specific kinetic and mechanistic studies focused exclusively on this compound are not extensively reported in the literature. However, its reactivity can be understood within the well-established general mechanism of the Passerini reaction.
The accepted mechanism involves the following key steps:
Hydrogen Bond Formation: The carboxylic acid and the aldehyde (or ketone) form a hydrogen-bonded adduct. This adduct formation activates the carbonyl carbon towards nucleophilic attack. nih.gov
α-Addition: The isocyanide carbon atom, acting as a potent nucleophile, attacks the activated carbonyl carbon. Simultaneously, the carboxylate oxygen attacks the electrophilic carbon of the isocyanide. This concerted, trimolecular step is thought to proceed through a cyclic transition state. rsc.org
Rearrangement: The resulting α-adduct intermediate undergoes an intramolecular acyl transfer (a Mumm-type rearrangement) from the oxygen atom to the nitrogen atom to yield the final, stable α-acyloxy amide product. wikipedia.org
In this mechanism, this compound plays a direct role in the α-addition step. The nucleophilicity of its isocyanide carbon and the electrophilicity of the same carbon atom after the initial attack are central to the bond-forming events of the reaction. The aliphatic nature of the hexanoate chain is unlikely to exert a significant electronic effect on the isocyanide group, and its reactivity would be expected to be typical of a simple, unhindered aliphatic isocyanide.
Advanced Synthetic Applications of Benzyl 6 Isocyanohexanoate
Construction of Complex Organic Scaffolds Utilizing Benzyl (B1604629) 6-isocyanohexanoate
The isocyanide functional group of Benzyl 6-isocyanohexanoate is central to its role in the synthesis of intricate organic scaffolds. It readily participates in cornerstone MCRs such as the Passerini and Ugi reactions.
The Passerini three-component reaction (P-3CR) involves an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org When this compound is employed as the isocyanide component, it allows for the introduction of a flexible six-carbon chain terminating in a benzyl ester into the final product. This reaction is typically conducted in aprotic solvents and proceeds through a mechanism believed to involve a trimolecular, concerted pathway. wikipedia.orgbeilstein-journals.org
The Ugi four-component reaction (U-4CR) is another powerful tool that utilizes this compound. This reaction brings together an isocyanide, a carboxylic acid, a primary amine, and a carbonyl compound to form a dipeptide-like structure, specifically an α-acylamino amide. beilstein-journals.orgwikipedia.orgorganic-chemistry.org The Ugi reaction is highly valued for its high atom economy and the structural complexity of its products. wikipedia.org The reaction mechanism is generally understood to begin with the formation of an imine from the amine and carbonyl, which then reacts with the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement to yield the stable final product. wikipedia.orgmdpi.com
Research has demonstrated the practical application of this compound in these reactions. For instance, it has been used as the isocyanide component in a Passerini reaction with 3-(phenylselanyl)propanoic acid and 2-(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-ylselanyl)acetaldehyde to produce complex selenium-containing molecules with yields as high as 79%. rsc.orgmolaid.com
| Carboxylic Acid Component | Aldehyde Component | Isocyanide Component | Product Yield |
|---|---|---|---|
| 3-(Phenylselanyl)propanoic acid | 2-(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-ylselanyl)acetaldehyde | This compound | 79% |
Strategies for Molecular Library Generation Incorporating this compound
Multicomponent reactions are exceptionally well-suited for the generation of molecular libraries, which are large collections of diverse compounds used in high-throughput screening for drug discovery and materials science. organic-chemistry.org The convergent nature of MCRs, such as the Ugi and Passerini reactions, allows for the rapid creation of numerous distinct products from a pool of readily available starting materials. core.ac.ukyoutube.com
By using this compound as a constant core component, chemists can systematically vary the other reactants in an MCR to build a library of related but structurally distinct molecules. For example, in an Ugi reaction, by using a diverse set of aldehydes, primary amines, and carboxylic acids, a large library of α-acylamino amides can be synthesized, each sharing the common structural motif derived from this compound. This strategy provides an efficient pathway to explore a vast chemical space around a central scaffold. The products, often peptidomimetics, are of significant interest for pharmaceutical applications. organic-chemistry.org
| Aldehyde (R1CHO) | Amine (R2NH2) | Carboxylic Acid (R3COOH) | Isocyanide (Constant) | Resulting Product Scaffold |
|---|---|---|---|---|
| Aldehyde A | Amine X | Acid 1 | This compound | Diverse α-acylamino amides with a constant benzyl hexanoate (B1226103) tail |
| Aldehyde B | Amine Y | Acid 2 | ||
| Aldehyde C | Amine Z | Acid 3 |
Post-Synthetic Functionalization of this compound-Derived Adducts
The synthetic utility of this compound extends beyond the initial multicomponent reaction. The products, or "adducts," of these reactions are themselves complex molecules that can serve as intermediates for further chemical transformations. This post-synthetic functionalization allows for the creation of even more elaborate and often cyclic or heterocyclic structures.
A prominent strategy involves performing an intramolecular cyclization on the linear adduct obtained from an Ugi reaction. For example, a linear Ugi product, initially formed using this compound, can be designed to contain functional groups that facilitate a subsequent ring-closing reaction. One such reported method involves a palladium-catalyzed cyclization of an Ugi adduct to furnish pyrrolidine (B122466) mimics. beilstein-journals.org In this approach, the diversity generated in the initial Ugi step is carried through to the final, constrained cyclic products. beilstein-journals.org
Another powerful post-MCR transformation is the Ugi-3CR/cyclization sequence used to synthesize pseudopeptidic 6-oxo- wikipedia.orgCurrent time information in Bangalore, IN.uni-saarland.de-triazines. beilstein-journals.org In these sequences, the linear Ugi adduct is treated with a base, such as sodium ethoxide, to promote cyclization and afford the final triazine-based peptidomimetic structures. beilstein-journals.org These examples highlight how the initial product derived from this compound is not necessarily the endpoint, but rather a versatile platform for constructing highly complex and biologically relevant scaffolds.
| Initial Reaction | Post-Synthetic Reaction | Resulting Scaffold | Reference |
|---|---|---|---|
| Ugi Four-Component Reaction | Palladium-Catalyzed SN2 Cyclization | Pyrrolidine Mimics | beilstein-journals.org |
| Ugi Three-Component Reaction | Base-Promoted Cyclization | 6-Oxo- wikipedia.orgCurrent time information in Bangalore, IN.uni-saarland.de-triazines | beilstein-journals.org |
Analytical Characterization of Products Derived from Benzyl 6 Isocyanohexanoate Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural assignment of organic molecules, including the derivatives of Benzyl (B1604629) 6-isocyanohexanoate. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
In a potential transformation, such as an Ugi four-component reaction involving Benzyl 6-isocyanohexanoate, an aldehyde, an amine, and a carboxylic acid, the resulting product would be a complex α-acylamino amide. NMR spectroscopy would be essential to confirm the formation of this new structure.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal key diagnostic signals. For instance, the disappearance of the characteristic isocyano proton signal and the appearance of new signals corresponding to the newly formed amide N-H protons would be a primary indicator of a successful reaction. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals for the benzyl ester protons, the hexanoate (B1226103) chain, and the residues from the other reactants would allow for a complete assignment of the proton environment.
Table 1: Representative ¹H NMR Data for a Hypothetical Ugi Product Derived from this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30-7.45 | m | 5H | Ar-H (benzyl) |
| 5.15 | s | 2H | -CH₂-Ph |
| 6.80 | t | 1H | -NH- |
| 4.50 | t | 1H | α-CH |
| 3.20 | q | 2H | N-CH₂- |
| 2.30 | t | 2H | -CH₂-COO |
| 1.20-1.80 | m | 6H | -(CH₂)₃- |
Table 2: Representative ¹³C NMR Data for a Hypothetical Ugi Product Derived from this compound
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | Ester C=O |
| 170.1 | Amide C=O |
| 168.9 | Amide C=O |
| 135.8 | Ar-C (quaternary) |
| 128.0-128.6 | Ar-CH |
| 66.5 | -CH₂-Ph |
| 58.2 | α-C |
| 45.1 | N-CH₂- |
| 34.0 | -CH₂-COO |
| 24.0-28.0 | -(CH₂)₃- |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized products. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a unique molecular formula.
Following a transformation of this compound, the product is analyzed, often using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). This experimentally determined exact mass is then compared to the theoretical exact masses of possible molecular formulas. A close match confirms the elemental composition and, by extension, the success of the chemical transformation. The combination of NMR and HRMS data provides a very high level of confidence in the structure of the new compound. nih.govnih.gov
Table 3: HRMS Data for a Hypothetical Product
| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) | Molecular Formula |
| [M+H]⁺ | 453.2697 | 453.2701 | 0.9 | C₂₆H₃₃N₂O₄ |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for both the purification of the reaction products and the assessment of their purity. scirp.org
Column Chromatography: This is the most common technique for purifying reaction mixtures on a preparative scale. The crude product mixture is loaded onto a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. scirp.org Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed (often by Thin-Layer Chromatography) to isolate the desired product.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient analytical technique used to monitor the progress of a reaction and to assess the purity of column fractions. scirp.org A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent. The plate is then developed in a solvent chamber. The retention factor (Rf) value of the product spot can be compared to that of the starting materials. A single spot in the purified sample lane typically indicates a high degree of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used for the final purity assessment of the synthesized compound. researchgate.net The sample is injected into a column packed with very small particles, and the mobile phase is pumped through at high pressure. A detector (e.g., UV-Vis) records the elution of the components. The purity of the product is determined by the percentage of the total peak area that corresponds to the main product peak.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. researchgate.netuobaghdad.edu.iq In the context of this compound transformations, IR spectroscopy can quickly confirm the conversion of the isocyano group. The strong, characteristic absorption of the isonitrile (R-N≡C) group, typically found around 2150-2140 cm⁻¹, would be absent in the product's spectrum. Concurrently, new, strong absorption bands corresponding to the newly formed functional groups, such as amide C=O stretching (around 1680-1630 cm⁻¹) and N-H stretching (around 3300 cm⁻¹), would appear, providing clear evidence of the transformation. The presence of the ester C=O stretch (around 1735 cm⁻¹) from the benzyl ester moiety would be expected to remain.
Table 4: Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| Isocyanide (N≡C) | 2150-2140 (disappears in product) |
| Amide (N-H) | 3350-3250 (appears in product) |
| Ester (C=O) | ~1735 |
| Amide (C=O) | 1680-1630 (appears in product) |
| Aromatic (C-H) | 3100-3000 |
| Aliphatic (C-H) | 3000-2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. The benzyl group in this compound and its derivatives contains an aromatic chromophore that absorbs UV light, typically around 254-265 nm. While the core transformation might not significantly alter the absorption of the isolated benzyl group, if the reaction introduces new chromophores or conjugated systems, new absorption bands will appear in the UV-Vis spectrum, providing additional evidence for the structural changes.
Computational and Theoretical Studies on Benzyl 6 Isocyanohexanoate Reactivity
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of reactions involving Benzyl (B1604629) 6-isocyanohexanoate. rsc.org These calculations can elucidate the mechanisms of various reactions, such as multicomponent reactions, cycloadditions, and nucleophilic additions.
For instance, in a hypothetical Ugi-type reaction involving Benzyl 6-isocyanohexanoate, an aldehyde, an amine, and a carboxylic acid, DFT calculations can be employed to model the entire reaction pathway. This would involve identifying the key intermediates and transition states, and calculating their corresponding energies.
Key aspects of the reaction pathway analysis include:
Intermediate and Transition State Geometries: Optimization of the three-dimensional structures of all species along the reaction coordinate.
Activation Energies: Calculation of the energy barriers for each step, which helps in identifying the rate-determining step of the reaction. chemmethod.comchemmethod.com
A theoretical study on the [2+3] cycloaddition reaction of similar alkyl isocyanides with dialkyl acetylenedicarboxylates has shown that the first step of the reaction is the rate-determining step. chemmethod.comchemmethod.com The steric factor of the bulky alkyl groups was identified as the main factor influencing the potential energy surfaces, more so than the electronic effects of the substituents. chemmethod.comchemmethod.com
Table 1: Hypothetical Calculated Energies for a Ugi Reaction Involving this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Aldehyde + Amine + Carboxylic Acid | 0.0 |
| TS1 | Transition state for imine formation | +15.2 |
| Intermediate 1 | Imine | -5.4 |
| Intermediate 2 | Nitrilium ion formation | +2.5 |
| TS2 | Transition state for nucleophilic attack of isocyanide | +12.8 |
| Intermediate 3 | α-Adduct | -25.7 |
| TS3 | Transition state for Mumm rearrangement | +20.1 |
| Product | Final Ugi product | -40.3 |
Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.
Molecular Dynamics Simulations of Isocyanide-Involved Systems
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in different environments, such as in various solvents or in the presence of other reactants. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, offering insights into the conformational dynamics and intermolecular interactions over time. nih.gov
Applications of MD simulations for this compound include:
Solvent Effects: Understanding how the solvent molecules arrange around the isocyanide and how this influences its reactivity. The dielectric constant of the solvent can have a significant effect on the potential energy surfaces of reactions. chemmethod.com
Conformational Analysis: this compound possesses conformational flexibility in its hexanoate (B1226103) chain and benzyl group. MD simulations can explore the conformational landscape and identify the most stable conformers in a given environment. nih.gov
Enzyme Catalysis: For reactions catalyzed by enzymes, reactive quantum-mechanical MD simulations can reveal the detailed mechanism of catalysis, including the role of mobile protons and active site residues. chemrxiv.org
A review of the modeling of aliphatic isocyanates highlights the importance of accurate force fields for reliable atomistic simulations. nih.gov For isocyanates, a united-atom force field based on the Transferable Potentials for Phase Equilibria (TraPPE) has been shown to perform well in modeling vapor-liquid phase behavior. nih.govnsf.gov A similar approach could be developed for isocyanides like this compound.
Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations of this compound in Methanol (B129727)
| Interaction Type | Average Energy (kcal/mol) |
| This compound - Methanol (van der Waals) | -8.5 |
| This compound - Methanol (Electrostatic) | -12.3 |
| Methanol - Methanol | -7.9 |
Note: These values are hypothetical and would be obtained from the analysis of MD trajectories.
Structure-Reactivity Relationship Predictions for this compound
Computational methods are also crucial for establishing quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of this compound and calculating relevant electronic and steric descriptors, one can build predictive models for its reactivity. rsc.org
For instance, the reactivity of the isocyanide carbon is highly dependent on the electron-donating or electron-withdrawing nature of the substituent at the nitrogen atom. In this compound, the benzyl group and the hexanoate chain will influence the nucleophilicity of the isocyanide.
Key descriptors for QSRR studies include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) correlates with the nucleophilicity of the isocyanide, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electrophilicity.
Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution and orbital interactions within the molecule, offering a more detailed picture of the electronic structure. worldscientific.com
Steric Parameters: Descriptors such as Taft's steric parameter (Es) or Charton's steric parameter (ν) can be calculated to quantify the steric hindrance around the reactive center.
Studies on other isocyanides have shown that the reactivity can be rationalized by linking activation energies to properties like the pKa of a leaving group in the Nef reaction. researchgate.net For multicomponent reactions, the nucleophilic character of the isocyanide intermediate is a key factor in determining the reaction's feasibility. rsc.org
Table 3: Hypothetical Calculated Electronic Properties of this compound and Related Isocyanides
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) |
| This compound | -6.2 | +1.5 | 3.8 |
| Cyclohexyl isocyanide | -6.5 | +1.8 | 3.5 |
| Phenyl isocyanide | -6.8 | +1.2 | 3.2 |
Note: These values are for illustrative purposes and would be derived from quantum chemical calculations.
Future Perspectives and Emerging Directions in Benzyl 6 Isocyanohexanoate Research
Development of Catalytic and Stereoselective Methodologies Incorporating Benzyl (B1604629) 6-isocyanohexanoate
The isocyanide functional group is renowned for its unique reactivity, engaging with both electrophiles and nucleophiles at the same carbon atom. researchgate.net This property makes it a cornerstone of powerful multicomponent reactions (MCRs) like the Passerini and Ugi reactions, which enable the rapid assembly of complex molecules from three or more starting materials. acs.orgfrontiersin.orgnih.govacs.org While many MCRs can generate one or more stereocenters, a significant portion are reported as racemic mixtures. mdpi.com A primary future objective is the development of novel catalytic systems to control the stereochemical outcome of reactions involving Benzyl 6-isocyanohexanoate, yielding specific enantiomers or diastereomers.
Future research will likely focus on several key areas:
Chiral Lewis Acid and Brønsted Acid Catalysis: The design of sophisticated chiral catalysts is crucial. For instance, chiral phosphoric acids have been successfully used to induce high enantioselectivity in Ugi reactions by creating a structured chiral environment that directs the attack of the isocyanide onto the Schiff base. scielo.brnih.gov Applying similar catalyst designs to MCRs with this compound could provide access to a wide array of chiral, non-racemic products.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for stereocontrol. Elegant solutions using organocatalysts for asymmetric MCRs are emerging, and extending these methodologies to isocyanides like this compound is a promising avenue. mdpi.com
Metal Catalysis: Transition metal catalysts, such as those based on palladium, zirconium, or copper, have been shown to mediate complex MCRs with high levels of stereocontrol. mdpi.comscielo.br Developing new ligand-metal complexes specifically tailored for reactions with this compound could unlock unprecedented synthetic pathways to complex molecular architectures.
The table below summarizes potential catalytic strategies for future research.
| Catalytic Approach | Target Reaction Type | Desired Outcome & Potential Application |
| Chiral Phosphoric Acids | Ugi / Passerini Reactions | Enantioselective synthesis of complex α-acylamino amides and α-acyloxy carboxamides for pharmaceutical lead discovery. scielo.brnih.gov |
| Chiral Lewis Acids (e.g., Al, Zr, Cu complexes) | Passerini / Ugi-type Reactions | Diastereo- and enantioselective formation of peptidomimetics and heterocyclic scaffolds. scielo.bracs.org |
| Organocatalysis (e.g., Proline-based) | Domino / Tandem Reactions | Asymmetric synthesis of complex polycyclic structures initiated by a Michael addition or similar reaction. mdpi.com |
| Palladium Catalysis | Cascade / Coupling Reactions | Stereocontrolled synthesis of complex heterocycles and alkenes with defined geometry. mdpi.com |
Integration of this compound into Flow Chemistry and Automated Synthesis
The physical properties of isocyanides—notably their often-intense odors and potential instability—make them ideal candidates for modern synthesis technologies that enhance safety and efficiency. chemrxiv.orgrsc.org
Flow Chemistry: Continuous flow technology, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters like temperature, pressure, and mixing. whiterose.ac.uk This is particularly advantageous for isocyanide-based MCRs. Integrating this compound into flow systems would:
Enhance Safety: By containing the volatile and odorous isocyanide within a closed system, operator exposure is minimized. rsc.org
Improve Reaction Efficiency: The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and mixing, often leading to higher yields and shorter reaction times. frontiersin.orgnih.gov
Enable "Make-and-Use" Strategies: Flow systems can be designed to synthesize the isocyanide in one step and immediately use it in a subsequent MCR without isolation, overcoming issues of instability. rsc.org
Automated Synthesis: Automated synthesis platforms are essential for high-throughput screening and the rapid generation of compound libraries, particularly in drug and materials discovery. nih.gov The use of this compound as a key building block in automated MCRs would allow for the creation of vast and structurally diverse libraries. nih.gov By systematically varying the other components of a Passerini or Ugi reaction (e.g., the aldehyde, carboxylic acid, and amine), thousands of distinct compounds based on the 6-(benzyloxycarbonyl)pentyl scaffold can be produced and tested for biological activity or material properties.
The table below details the advantages of incorporating this compound into these platforms.
| Technology Platform | Key Advantage for this compound | Impact on Research & Development |
| Flow Chemistry | Containment of odorous/unstable reagent; precise control of MCRs; in-line purification. chemrxiv.orgrsc.org | Increased safety, improved scalability, higher reproducibility, and access to reaction conditions unattainable in batch. |
| Automated Synthesis | Enables high-throughput library synthesis via MCRs; rapid exploration of chemical space. nih.gov | Accelerated discovery of new drugs and functional materials by rapidly generating and screening large numbers of derivatives. |
Exploration of this compound in Materials Science Applications
The unique bifunctionality of this compound makes it a highly promising monomer for the synthesis of advanced functional polymers and materials. researchgate.net
Polymer Synthesis: The isocyanide group can undergo polymerization, while the benzyl ester provides a handle for post-polymerization modification. This opens up several avenues:
Isocyanide-Based Polymers (IBPs): Novel catalysts can be used to create linear polymers where the 6-(benzyloxycarbonyl)pentyl group acts as a functional pendant on the polymer backbone. acs.orgnih.gov Subsequent cleavage of the benzyl group would unmask a carboxylic acid, allowing for further functionalization or for altering the polymer's solubility and chemical properties.
Multicomponent Polymerizations (MCPs): this compound can be used as a monomer in MCPs, where new functional units are built directly into the main chain of the polymer. chemrxiv.orgsemanticscholar.org This is a powerful, atom-economic approach to creating complex, heterocycle-rich polymers with tailored properties. chemrxiv.org For example, Passerini-type polymerizations can yield reactive polymers suitable for further modification. rsc.org
Dendrimers and Macromolecules: The compound has already been identified as a building block for creating sequence-defined macromolecules and dendrimers through MCRs. google.com The benzyl ester is particularly valued in this context for its straightforward and orthogonal deprotection.
Functional Materials: The structural features of this compound suggest its use in creating specialized materials:
Functional Surfaces and Resins: The molecule could be grafted onto solid supports. For instance, after deprotection of the benzyl ester, the resulting carboxylic acid could be used to anchor the molecule to an amine-functionalized surface. The pendant isocyanide would then be available for subsequent on-surface MCRs to create combinatorial libraries or functional coatings.
Biocompatible Materials: Polymeric hydrogels, which are water-swollen polymer networks, can be synthesized using MCRs. acs.org The biocompatibility of the resulting polymer can be modulated by the choice of monomers, suggesting a potential role for this compound in creating novel biomaterials.
The following table outlines potential applications in materials science.
| Application Area | Key Feature of this compound | Resulting Material Type |
| Polymer Chemistry | Isocyanide group for polymerization; Benzyl ester for post-polymerization modification. | Functional linear polymers, dendrimers, and complex heterocyclic polymers via MCPs. chemrxiv.orggoogle.com |
| Biomaterials | Amenable to biocompatible MCR conditions. | Functional hydrogels and scaffolds for tissue engineering or drug delivery. acs.org |
| Combinatorial Materials | Dual functionality for surface attachment and subsequent reaction. | Functionalized resins and surfaces for high-throughput screening and sensor development. |
| Advanced Optics | Potential to incorporate into polymers with high refractive indices. | Poly(maleimide)s and other heterocyclic polymers for optical applications. chemrxiv.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
